molecular formula C27H28N2O5S B2455929 N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide CAS No. 1251553-04-4

N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide

Cat. No.: B2455929
CAS No.: 1251553-04-4
M. Wt: 492.59
InChI Key: MAJKHLRRENXOEV-UHFFFAOYSA-N
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Description

N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrazole ring fused with a pyrrole ring, along with various substituents such as ethoxypropyl, methyl, phenyl, and thienyl groups

Preparation Methods

The synthesis of N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine hydrate with a suitable diketone or β-keto ester.

    Fusing the Pyrrole Ring: The pyrazole ring is then fused with a pyrrole ring using a cyclization reaction. This step often requires the use of strong acids or bases as catalysts.

    Introduction of Substituents: The various substituents (ethoxypropyl, methyl, phenyl, and thienyl groups) are introduced through a series of substitution reactions. Each substituent requires specific reagents and conditions, such as alkyl halides for alkylation or aryl halides for arylation.

    Final Coupling: The final step involves coupling the substituted pyrazole-pyrrole compound with a carboxamide group. This step typically requires the use of coupling agents such as carbodiimides or phosphonium salts.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. Oxidation typically affects the thienyl and phenyl groups, leading to the formation of sulfoxides or sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the carbonyl group to an alcohol or the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents. Common reagents for these reactions include alkyl halides, aryl halides, and various nucleophiles or electrophiles.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, which are useful for forming carbon-carbon bonds. These reactions typically require palladium catalysts and suitable ligands.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in areas such as anti-inflammatory, anticancer, or antimicrobial therapies.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules or as a building block for materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide can be compared with other similar compounds, such as:

    Penthiopyrad: A fungicide with a similar pyrazole-carboxamide structure, known for its activity against plant pathogens.

    Thienylcarboxamide Derivatives: Compounds with thienyl and carboxamide groups, which exhibit various biological activities, including enzyme inhibition and antimicrobial properties.

    Phenylpyrazole Derivatives: Compounds with phenyl and pyrazole groups, which are used in pharmaceuticals and agrochemicals for their diverse biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

N-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O5S/c1-5-33-22-16-14-21(15-17-22)27-28-23(20(3)34-27)18-29(24-11-7-8-12-25(24)32-4)35(30,31)26-13-9-6-10-19(26)2/h6-17H,5,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJKHLRRENXOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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